molecular formula C₁₄H₂₀O₁₀ B1139855 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose CAS No. 19186-40-4

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Cat. No.: B1139855
CAS No.: 19186-40-4
M. Wt: 348.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions and yields the desired acetylated product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This compound is particularly valuable in carbohydrate chemistry for the synthesis of glycosides and other complex carbohydrates .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416225
Record name STK366747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56822-34-5
Record name STK366747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be used to synthesize more complex carbohydrates?

A: Yes, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose can act as a glycosyl donor in carbohydrate synthesis. For example, it can be reacted with benzyl trifluoromethanesulfonate to produce tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl bromide. [] This compound can then be used as a glycosyl donor in various glycosylation reactions to create more complex oligosaccharides and glycoconjugates. []

Q2: Are there alternative synthetic routes to generate specific glycosyl halide derivatives from 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?

A: Yes, the research highlights the use of dichloromethyl methyl ether (DCMME) to selectively cleave specific positions in protected oligosaccharides containing 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose units. [] This method allows for the preparation of various glycosyl chlorides, which are valuable intermediates in the synthesis of complex carbohydrates.

Q3: What happens when 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is treated with methyl sulfoxide and acetic anhydride?

A: Interestingly, instead of the expected acetylation product, treating 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with methyl sulfoxide and acetic anhydride leads to the formation of kojic acid diacetate. [] This unexpected outcome highlights the potential for novel reactivity and product formation depending on the reaction conditions and reagents employed.

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